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Introduction
N-Acetyl-L-tyrosine ethyl ester (ATEE) is a widely utilized substrate for assaying the activity of

chymotrypsin and other serine proteases. The enzymatic hydrolysis of the ester bond in ATEE

by chymotrypsin results in the formation of N-Acetyl-L-tyrosine and ethanol. This reaction can

be conveniently monitored using spectrophotometry, as the formation of N-Acetyl-L-tyrosine

leads to a change in absorbance in the ultraviolet (UV) spectrum. This application note

provides a detailed protocol for the continuous spectrophotometric rate determination of ATEE

hydrolysis, enabling the accurate measurement of chymotrypsin activity. The provided

methodologies are essential for enzyme kinetics studies, inhibitor screening, and quality control

in drug development.

Principle of the Assay
The spectrophotometric assay for chymotrypsin activity is based on the enzymatic hydrolysis of

ATEE. The rate of this reaction is determined by measuring the increase in absorbance caused

by the formation of N-Acetyl-L-tyrosine. The reaction velocity is directly proportional to the

enzyme concentration under conditions of substrate saturation. The assay is typically

performed at a pH of 7.8 and a temperature of 25°C. The change in absorbance is monitored at

a specific wavelength, commonly 256 nm, which is based on the known absorbance changes
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for similar substrates like N-Benzoyl-L-tyrosine ethyl ester (BTEE). However, some commercial

kits suggest monitoring at 237 nm. It is recommended to determine the optimal wavelength for

the specific experimental conditions.

Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative data for the chymotrypsin activity assay using

ATEE.

Table 1: Reagent and Experimental Parameters

Parameter Value Reference/Notes

Substrate
N-Acetyl-L-tyrosine ethyl ester

(ATEE)

Enzyme α-Chymotrypsin

Buffer
80 mM Tris-HCl with 100 mM

CaCl₂

Adapted from BTEE

protocols[1][2]

pH 7.8 at 25°C
Optimal for chymotrypsin

activity[1][2]

Temperature 25°C

Wavelength (λ) 256 nm or 237 nm

256 nm is common for similar

substrates; 237 nm is

suggested by some kits.

Optimal wavelength should be

verified.

Cuvette Path Length 1 cm
Standard for

spectrophotometry

Table 2: Example Kinetic Data for ATEE Hydrolysis by α-Chymotrypsin
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This table presents example data demonstrating the change in absorbance at 256 nm over

time for different concentrations of ATEE. This data can be used to determine the initial reaction

velocity (V₀).

Time
(seconds)

Δ
Absorbance
(256 nm) at
0.1 mM
ATEE

Δ
Absorbance
(256 nm) at
0.25 mM
ATEE

Δ
Absorbance
(256 nm) at
0.5 mM
ATEE

Δ
Absorbance
(256 nm) at
1.0 mM
ATEE

Δ
Absorbance
(256 nm) at
2.0 mM
ATEE

0 0.000 0.000 0.000 0.000 0.000

30 0.015 0.035 0.060 0.090 0.110

60 0.030 0.070 0.120 0.180 0.220

90 0.045 0.105 0.180 0.270 0.330

120 0.060 0.140 0.240 0.360 0.440

150 0.075 0.175 0.300 0.450 0.550

180 0.090 0.210 0.360 0.540 0.660

Note: This is representative data and actual results may vary.

Experimental Protocols
Preparation of Reagents
a) 80 mM Tris-HCl Buffer with 100 mM CaCl₂ (pH 7.8)

Dissolve 9.69 g of Trizma® base in approximately 800 mL of ultrapure water.

Add 14.7 g of calcium chloride dihydrate and stir until dissolved.

Adjust the pH to 7.8 at 25°C using 1 M HCl.

Bring the final volume to 1 L with ultrapure water.

Store at 4°C.
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b) ATEE Substrate Stock Solution (e.g., 10 mM)

The molecular weight of N-Acetyl-L-tyrosine ethyl ester monohydrate is 269.29 g/mol .

To prepare a 10 mM stock solution, dissolve 26.93 mg of ATEE in 10 mL of a 50% (v/v)

methanol or ethanol solution in ultrapure water.

The use of an organic solvent is necessary due to the limited solubility of ATEE in aqueous

solutions.

Prepare fresh daily.

c) α-Chymotrypsin Stock Solution (e.g., 1 mg/mL)

Dissolve α-chymotrypsin in cold 1 mM HCl to a concentration of 1 mg/mL.

Prepare fresh immediately before use and keep on ice to minimize autolysis.

For the assay, dilute the stock solution to the desired concentration (e.g., 10-50 µg/mL) using

cold 1 mM HCl.

Spectrophotometric Assay Protocol
Set the spectrophotometer to the desired wavelength (256 nm or 237 nm) and equilibrate the

cuvette holder to 25°C.

Prepare the reaction mixture in a 3 mL quartz cuvette by adding the following:

1.5 mL of 80 mM Tris-HCl buffer with 100 mM CaCl₂ (pH 7.8)

A specific volume of the ATEE stock solution to achieve the desired final concentration

(e.g., for a final concentration of 0.5 mM in a 3 mL total volume, add 150 µL of a 10 mM

ATEE stock).

Add ultrapure water to bring the volume to 2.9 mL.

Mix the contents of the cuvette by inversion and place it in the spectrophotometer.

Allow the reaction mixture to equilibrate to 25°C for 5 minutes and record a baseline reading.
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Initiate the reaction by adding 100 µL of the diluted α-chymotrypsin solution.

Immediately mix the solution by inversion and start recording the absorbance at regular

intervals (e.g., every 15 or 30 seconds) for 5-10 minutes.

For the blank, substitute the enzyme solution with 100 µL of cold 1 mM HCl.

Calculation of Enzyme Activity
The rate of ATEE hydrolysis is calculated from the linear portion of the absorbance versus time

plot.

a) Determination of the Change in Molar Extinction Coefficient (Δε)

A precise value for the change in molar extinction coefficient (Δε) for the hydrolysis of ATEE at

the chosen wavelength and buffer conditions is crucial for accurate activity calculations. If this

value is not available from the literature for your specific conditions, it can be determined

experimentally as follows:

Prepare a known concentration of ATEE in the assay buffer (e.g., 0.5 mM).

Measure the initial absorbance at the chosen wavelength (A_initial).

Add a sufficient amount of chymotrypsin to ensure complete hydrolysis of the ATEE.

Monitor the reaction until the absorbance reaches a stable plateau, indicating the reaction is

complete. Record this final absorbance (A_final).

The change in absorbance for the complete hydrolysis of the known concentration of ATEE is

ΔA = A_final - A_initial.

Calculate Δε using the Beer-Lambert law: Δε = ΔA / (c * l)

Δε is the change in molar extinction coefficient (in M⁻¹cm⁻¹).

ΔA is the change in absorbance.

c is the initial concentration of ATEE (in M).
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l is the path length of the cuvette (typically 1 cm).

b) Calculation of Reaction Velocity (V₀)

Determine the rate of change in absorbance per minute (ΔA/min) from the initial linear

portion of the absorbance versus time curve.

Calculate the reaction velocity (V₀) in µmol/min/mL using the following formula:

V₀ (µmol/min/mL) = (ΔA/min) / (Δε * l) * 10⁶

ΔA/min is the initial rate of change in absorbance.

Δε is the change in molar extinction coefficient (in M⁻¹cm⁻¹).

l is the path length of the cuvette (in cm).

10⁶ is the conversion factor from M to µM.

c) Calculation of Specific Activity

The specific activity of the enzyme is expressed as units per mg of protein (µmol/min/mg).

Specific Activity (U/mg) = V₀ / [Enzyme]

V₀ is the reaction velocity in µmol/min/mL.

[Enzyme] is the concentration of the enzyme in the final reaction mixture in mg/mL.

Visualizations
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Caption: Enzymatic hydrolysis of ATEE by α-chymotrypsin.

Experimental Workflow for ATEE Hydrolysis Assay
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. rsc.org [rsc.org]

2. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b556378?utm_src=pdf-body-img
https://www.benchchem.com/product/b556378?utm_src=pdf-custom-synthesis
https://www.rsc.org/suppdata/fo/c3/c3fo60702j/c3fo60702j1.pdf
https://www.worthington-biochem.com/products/chymotrypsin/assay
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b556378?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Application Notes and Protocols for the
Spectrophotometric Determination of ATEE Hydrolysis Rate]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b556378#spectrophotometric-
determination-of-atee-hydrolysis-rate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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